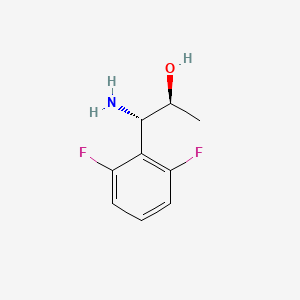![molecular formula C12H19F2NO4 B15234344 1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylicacid](/img/structure/B15234344.png)
1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is notable for its application in organic synthesis, particularly in the protection of amine groups during chemical reactions. The presence of the difluoroazepane ring adds unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反应分析
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluoroazepane ring.
Substitution: Nucleophilic substitution reactions are common, particularly at the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
相似化合物的比较
1-[(Tert-butoxy)carbonyl]-azepane-4-carboxylic acid: Lacks the difluoro substitution, making it less reactive in certain chemical reactions.
1-[(Tert-butoxy)carbonyl]-piperidine-4-carboxylic acid: Contains a piperidine ring instead of an azepane ring, leading to different chemical properties.
1-[(Tert-butoxy)carbonyl]-pyrrolidine-4-carboxylic acid: Features a smaller pyrrolidine ring, affecting its steric and electronic characteristics.
Uniqueness: The presence of the difluoroazepane ring in 1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid imparts unique reactivity and stability, making it particularly valuable in the synthesis of fluorinated pharmaceuticals and other advanced materials.
属性
分子式 |
C12H19F2NO4 |
|---|---|
分子量 |
279.28 g/mol |
IUPAC 名称 |
5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-6-4-8(9(16)17)12(13,14)5-7-15/h8H,4-7H2,1-3H3,(H,16,17) |
InChI 键 |
RYYCZDKOGKXZIA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15234279.png)
![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)


![3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15234305.png)
![3-((Benzyloxy)methyl)-4,4A-dihydrobenzo[E][1,2,4]triazine](/img/structure/B15234308.png)
![3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid](/img/structure/B15234310.png)
![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)
![2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15234331.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate](/img/structure/B15234336.png)
![2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15234338.png)

